[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
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Overview
Description
[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a chemical compound that has been used in scientific research for various purposes. This compound has shown promising results in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as protein tyrosine phosphatases and histone deacetylases. These enzymes play a crucial role in various cellular processes such as cell growth and differentiation. Inhibition of these enzymes can lead to the modulation of various signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects
[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is its versatility. It can be used as a starting material for the synthesis of various biologically active compounds. It also has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol. One of the main directions is the development of new drugs targeting various diseases such as cancer and Alzheimer's disease. It can also be used as a scaffold for the synthesis of new compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is a versatile compound that has shown promising results in the field of medicinal chemistry and drug discovery. Its simple synthesis method and various applications make it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of [1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol involves the reaction of 4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidine with formaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol has been used in scientific research for various purposes. One of the main applications of this compound is in the field of medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a scaffold for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
[1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-21(18,19)12-4-2-3-11-13(12)15-14(20-11)16-7-5-10(9-17)6-8-16/h2-4,10,17H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFLOVWTJMBLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
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